molecular formula C15H13FO B14399222 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene CAS No. 86767-09-1

1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene

Cat. No.: B14399222
CAS No.: 86767-09-1
M. Wt: 228.26 g/mol
InChI Key: HRUSAOVQSBBRSB-UHFFFAOYSA-N
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Description

1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluoro group and a vinyl group attached to a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-3-iodobenzene with 4-methoxyphenylacetylene in the presence of a palladium catalyst under Sonogashira coupling conditions . The reaction is carried out in an inert atmosphere, often using a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Sonogashira coupling reaction to ensure high yield and purity, along with efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluoro and methoxy groups can direct electrophiles to specific positions on the benzene ring.

    Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form ethyl derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Nucleophilic Substitution: Fluoro group replaced by nucleophiles.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethyl derivatives.

Scientific Research Applications

1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Used in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. The vinyl group can participate in conjugation, further modifying the compound’s behavior in chemical reactions.

Comparison with Similar Compounds

    1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene: is similar to compounds like 1-fluoro-3-iodobenzene, 4-methoxyphenylacetylene, and other fluoro-substituted aromatic compounds.

Uniqueness:

  • The presence of both fluoro and methoxy groups, along with the vinyl moiety, makes this compound unique in terms of its electronic properties and reactivity. This combination of substituents can lead to distinct chemical behaviors and potential applications that are not observed in similar compounds.

Properties

CAS No.

86767-09-1

Molecular Formula

C15H13FO

Molecular Weight

228.26 g/mol

IUPAC Name

1-fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C15H13FO/c1-11(13-4-3-5-14(16)10-13)12-6-8-15(17-2)9-7-12/h3-10H,1H2,2H3

InChI Key

HRUSAOVQSBBRSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C)C2=CC(=CC=C2)F

Origin of Product

United States

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